molecular formula C21H26N2O5S B2759083 N-(2,5-dimethoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide CAS No. 1021040-35-6

N-(2,5-dimethoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide

Cat. No. B2759083
CAS RN: 1021040-35-6
M. Wt: 418.51
InChI Key: GQEMECIZNFQTIV-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, also known as DPA, is a novel compound that has been gaining attention in scientific research. DPA is a piperidine-based compound that has been synthesized for its potential use in the field of neuroscience. The compound has been found to exhibit promising effects on the central nervous system, making it an attractive candidate for further research.

Scientific Research Applications

Biological Activity and Enzyme Inhibition

A significant body of research has been dedicated to synthesizing N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives and evaluating their biological activities. These compounds have shown promise in inhibiting enzymes like acetylcholinesterase and butyrylcholinesterase (AChE and BChE), as well as lipoxygenase (LOX) enzymes, indicating potential for therapeutic applications in treating diseases associated with enzyme dysfunction. For instance, Khalid et al. (2014) synthesized a series of these derivatives, which displayed promising activity against AChE, BChE, and LOX enzymes, highlighting the therapeutic potential of these compounds in neurological disorders and inflammatory conditions (Khalid et al., 2014).

Antimicrobial and Antibacterial Effects

Another avenue of research involves evaluating the antimicrobial and antibacterial efficacy of N-substituted acetamide derivatives. For example, compounds synthesized with an oxadiazole nucleus and acetamide derivatives have been assessed for their antibacterial potential, demonstrating moderate to significant inhibitory effects on various Gram-negative and Gram-positive bacterial strains. Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, revealing that some compounds, particularly those bearing a 2-methylphenyl group, were active growth inhibitors of several bacterial strains, including Salmonella typhi and Escherichia coli (Iqbal et al., 2017).

Synthesis and Characterization of Novel Derivatives

The synthesis of novel N-substituted acetamide derivatives, particularly those incorporating piperidine and sulfonamide groups, forms a significant part of research efforts in this area. These efforts aim to create compounds with enhanced biological activities through structural modifications and characterization of their chemical properties. Studies such as those by Khalid (2012) focus on synthesizing bioactive sulfonamides bearing a piperidine nucleus, which exhibit talented activity against cholinesterase, suggesting potential applications in treating diseases related to cholinergic system dysfunction (Khalid, 2012).

properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-27-17-11-12-20(28-2)19(15-17)22-21(24)14-16-8-6-7-13-23(16)29(25,26)18-9-4-3-5-10-18/h3-5,9-12,15-16H,6-8,13-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEMECIZNFQTIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide

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